

physical and chemical properties of 4-n-propylimidazole

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Compound of Interest		
Compound Name:	4-n-Propylimidazol	
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In-Depth Technical Guide: 4-n-Propylimidazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the physical and chemical properties of **4-n-propylimidazole**. Due to the limited availability of experimental data for 4-n-propyl-1H-imidazole, this document also includes data for the isomeric 1-n-propyl-1H-imidazole to provide a comparative context for researchers. Imidazole and its derivatives are of significant interest in medicinal chemistry and drug development due to their presence in many biologically active compounds.[1] This guide aims to be a valuable resource by consolidating available data, presenting detailed experimental protocols, and visualizing key workflows.

Chemical Identity and Physical Properties

While experimental data for 4-n-propyl-1H-imidazole is scarce, its chemical identity has been established. For comparative purposes, the experimentally determined properties of the more extensively studied isomer, 1-n-propyl-1H-imidazole, are provided.

Table 1: Chemical Identifiers for 4-n-Propyl-1H-imidazole



Identifier	Value	
IUPAC Name	4-propyl-1H-imidazole[2]	
CAS Number	72674-87-4[2]	
Molecular Formula	C ₆ H ₁₀ N ₂	
InChI Key	HPSJFXKHFLNPQM-UHFFFAOYSA-N[2]	

Table 2: Comparative Physicochemical Properties of Propylimidazole Isomers

Property	1-n-Propyl-1H-imidazole (Experimental)	4-n-Propyl-1H-imidazole (Predicted/Computed)
Molecular Weight	110.16 g/mol [2][3]	110.16 g/mol
Boiling Point	94 °C at 11 mmHg[3][4]	Not available
Density	0.95 g/cm³ (Predicted)[4]	Not available
pKa of Conjugate Acid	7.09 ± 0.10 (Predicted)[4]	Not available
LogP (Octanol/Water)	1.293 (Calculated)[5]	0.8 (Calculated)
Refractive Index	1.4810 - 1.4850[3][4]	Not available
Flash Point	87.6 °C[3]	Not available
Appearance	Colorless to pale yellow liquid[3]	Not available

Chemical Synthesis and Reactivity

The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms.[1] Its reactivity is influenced by the presence of both an amine-like (-NH-) and an aza-like (-N=) nitrogen atom. Alkylimidazoles, such as **4-n-propylimidazol**e, are stable bases whose hydrophobic and alkaline properties can be tuned by the size and position of the alkyl group.[6]

While a specific, detailed experimental protocol for the synthesis of 4-n-propyl-1H-imidazole is not readily available in the surveyed literature, a plausible synthetic route can be derived from



general methods for the synthesis of 4-substituted imidazoles. One common approach is the multicomponent reaction, such as the Radziszewski synthesis, which involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia.

Experimental Protocols

Proposed Synthesis of 4-n-Propyl-1H-imidazole:

A potential synthesis could involve the reaction of glyoxal (a 1,2-dicarbonyl compound), butyraldehyde (provides the n-propyl group at the 4-position), and a source of ammonia.

- Materials: Glyoxal (40% in water), butyraldehyde, ammonium acetate, ethanol.
- Procedure:
 - In a round-bottom flask equipped with a reflux condenser, dissolve ammonium acetate in ethanol.
 - To this solution, add glyoxal and butyraldehyde sequentially.
 - The reaction mixture is then heated to reflux and maintained at that temperature for several hours while monitoring the reaction progress by Thin Layer Chromatography (TLC).
 - Upon completion, the solvent is removed under reduced pressure.
 - The resulting crude product is purified by column chromatography on silica gel to yield 4n-propyl-1H-imidazole.

Characterization of 4-n-Propyl-1H-imidazole:

The synthesized compound would be characterized using standard analytical techniques to confirm its structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be
acquired to confirm the connectivity of atoms and the presence of the n-propyl group on the
imidazole ring.



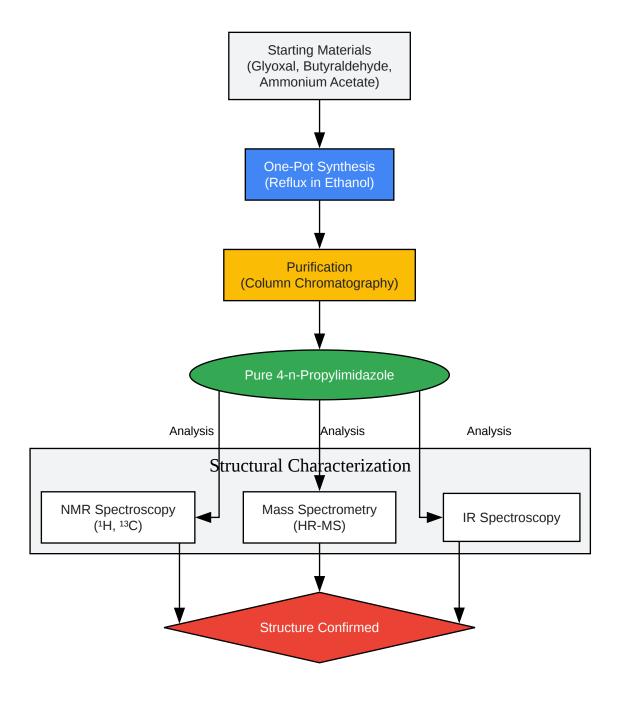
- Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the characteristic functional groups present in the molecule, such as the N-H and C-N stretching vibrations of the imidazole ring.
- Mass Spectrometry (MS): High-resolution mass spectrometry would be employed to determine the exact mass of the molecule, confirming its elemental composition.

Biological Activity and Signaling Pathways

Specific studies on the biological activity, mechanism of action, or signaling pathway involvement of 4-n-propyl-1H-imidazole are not available in the current body of scientific literature. However, the broader class of alkylimidazoles has been investigated for various biological effects. For instance, 1-alkylimidazoles have been studied for their effects on microsomal oxidation, indicating an interaction with cytochrome P-450 enzyme systems.[5] The imidazole moiety is a key component of many pharmacologically active molecules, and its derivatives have shown a wide range of activities, including anticancer, antibacterial, and antifungal properties.[1]

Given the lack of specific pathway information, the following diagram illustrates a general workflow for the synthesis and characterization of **4-n-propylimidazol**e.





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